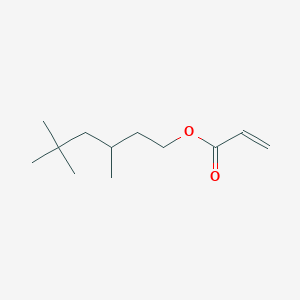

3,5,5-Trimethylhexyl acrylate

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

3,5,5-trimethylhexyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-6-11(13)14-8-7-10(2)9-12(3,4)5/h6,10H,1,7-9H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIXKCCRANLATRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC(=O)C=C)CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50402772 | |

| Record name | 3,5,5-Trimethylhexyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45125-03-9 | |

| Record name | 3,5,5-Trimethylhexyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 45125-03-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5,5-Trimethylhexyl Acrylate: Properties, Synthesis, and Advanced Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the core chemical properties, synthesis, and application potential of 3,5,5-trimethylhexyl acrylate (TMHA). We will move beyond simple data recitation to explore the causal relationships between its unique structure and its functional behavior in polymeric systems, providing field-proven insights into its utility in advanced materials and speculating on its potential in biomedical applications.

Introduction: The Significance of Branched-Chain Acrylates

In the vast landscape of acrylic monomers, this compound (CAS No. 45125-0-9) distinguishes itself through its bulky, branched aliphatic side chain. Unlike its linear counterparts, the isononyl group introduces significant steric hindrance. This structural feature is not a trivial distinction; it is the primary determinant of the monomer's unique contribution to polymer properties. Polymers incorporating TMHA exhibit enhanced flexibility, improved toughness, lower volumetric shrinkage during polymerization, and increased hydrophobicity. These characteristics make TMHA a valuable component in the formulation of high-performance coatings, adhesives, and specialty polymers. This guide will provide the foundational knowledge required to harness these properties for innovative applications.

Section 1: Core Physicochemical Properties

A thorough understanding of a monomer's fundamental properties is critical for its effective use in experimental design and formulation. The key physicochemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 45125-03-9 | [1] |

| Molecular Formula | C₁₂H₂₂O₂ | [2][3] |

| Molecular Weight | 198.30 g/mol | [2][3] |

| IUPAC Name | 3,5,5-trimethylhexyl prop-2-enoate | [2] |

| Appearance | Colorless Liquid | |

| Density | 0.875 g/mL at 25 °C | [1] |

| Boiling Point | 55 °C at 0.4 mmHg | [1] |

| Melting Point | -34 °C | [1] |

| Refractive Index (n20/D) | 1.437 | [1] |

| Flash Point | 89 °C (192.2 °F) - closed cup | |

| Inhibitor | 20-120 ppm Monomethyl ether hydroquinone (MEHQ) is typically added to prevent spontaneous polymerization. | [1] |

Section 2: Synthesis and Purification

The most common and industrially viable method for synthesizing this compound is the direct acid-catalyzed esterification of 3,5,5-trimethylhexanol with acrylic acid.

Reaction Mechanism: Fischer Esterification

The synthesis follows the classic Fischer esterification mechanism. The alcohol (3,5,5-trimethylhexanol) nucleophilically attacks the protonated carbonyl carbon of acrylic acid. Following a proton transfer, a water molecule is eliminated, and subsequent deprotonation yields the ester product. An acid catalyst, such as p-toluenesulfonic acid (p-TSA), is required to protonate the acrylic acid, making it more electrophilic and accelerating the reaction. To drive the equilibrium towards the product, water is continuously removed from the reaction mixture, typically using a Dean-Stark apparatus.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a representative procedure adapted from methods for analogous acrylate esters.[4][5] Causality: The molar excess of the alcohol can be used to shift the equilibrium, but removing water is more efficient. Toluene is an excellent solvent as it forms an azeotrope with water, facilitating its removal. The nitrogen atmosphere is crucial to prevent the radical polymerization of the acrylate product at elevated temperatures.

-

Apparatus Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a Dean-Stark trap fitted with a reflux condenser, and a nitrogen inlet.

-

Charging Reactants: To the flask, add 3,5,5-trimethylhexanol (1.0 mol, 144.25 g), acrylic acid (1.2 mol, 86.47 g), p-toluenesulfonic acid monohydrate (0.02 mol, 3.8 g), a polymerization inhibitor such as MEHQ (200 ppm), and toluene (200 mL).

-

Reaction: Purge the system with nitrogen for 15 minutes. Begin stirring and heat the mixture to reflux (approx. 110-120 °C). Water will begin to collect in the Dean-Stark trap.

-

Monitoring: Continue the reaction for 4-6 hours, or until the theoretical amount of water (1.0 mol, 18 mL) has been collected. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Wash the organic phase with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.

-

The crude product is then purified by vacuum distillation to yield pure this compound.

-

Section 3: Polymerization Behavior and Methodologies

The acrylate group of TMHA is highly susceptible to radical polymerization, which is the primary route to synthesizing polymers incorporating this monomer. The bulky side group influences polymerization kinetics and the final polymer properties.

Free-Radical Polymerization (FRP)

FRP is a robust and common method for polymerizing acrylates. The process involves initiation, propagation, and termination steps.[6] Expertise: For bulky acrylates like TMHA, the termination rate constant may be lower compared to smaller acrylates due to steric hindrance, which can affect the overall polymerization rate. Intramolecular chain transfer (backbiting) is a known phenomenon in acrylate polymerization and can lead to short-chain branching.

Illustrative FRP Protocol:

-

Preparation: In a Schlenk flask, dissolve this compound (10.0 g, 50.4 mmol) and the initiator azobisisobutyronitrile (AIBN) (0.083 g, 0.50 mmol, 1:100 initiator-to-monomer ratio) in 20 mL of an appropriate solvent (e.g., toluene or anisole).

-

Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

-

Polymerization: Immerse the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 6-24 hours).

-

Termination & Isolation: Stop the reaction by cooling the flask in an ice bath and exposing the solution to air. Precipitate the polymer by pouring the solution into a large volume of a non-solvent, such as cold methanol.

-

Purification: Collect the polymer by filtration, re-dissolve it in a minimal amount of a good solvent (e.g., THF), and re-precipitate. Dry the final polymer under vacuum until a constant weight is achieved.

Controlled Radical Polymerization (CRP)

Techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization offer precise control over molecular weight, polydispersity, and polymer architecture (e.g., block copolymers).[7][8][9] Trustworthiness: The success of CRP relies on establishing a rapid dynamic equilibrium between a low concentration of active, propagating radicals and a high concentration of dormant species. This minimizes termination events, allowing chains to grow simultaneously and in a controlled manner. For a bulky monomer like TMHA, optimization of the catalyst/ligand system (for ATRP) or the chain transfer agent (for RAFT) is crucial to ensure efficient activation of the dormant species without excessive side reactions.

Section 4: Advanced Applications and Future Outlook

The unique properties imparted by the 3,5,5-trimethylhexyl group make polymers derived from TMHA highly suitable for a range of advanced applications.

-

Coatings and Adhesives: The bulky side chain disrupts tight polymer packing, leading to increased flexibility and toughness. This is highly desirable in coatings that must resist cracking and in pressure-sensitive adhesives that require a balance of tack and shear strength. Furthermore, the monomer's low volumetric shrinkage during UV curing leads to better dimensional stability and reduced stress in the final film.

-

Hydrophobic Surfaces: The long, branched alkyl chain significantly increases the hydrophobicity of the polymer surface. This property is beneficial for creating water-repellent coatings, protective films, and materials with reduced environmental degradation.

Perspective in Drug Development and Biomaterials

While direct applications of TMHA in drug delivery are not yet widely documented, its properties suggest significant potential. The field of drug delivery often utilizes polymeric materials as carriers, coatings, or matrices.[10][11]

-

Medical Device Coatings: Biocompatible polymers are essential for coating medical devices to improve their interface with biological tissues.[11] A hydrophobic, flexible polymer based on TMHA could potentially be used to create durable, lubricious, or anti-fouling coatings for catheters, implants, or surgical tools. Its hydrophobicity could help in reducing protein adsorption, a common cause of device failure.

-

Hydrophobic Drug Delivery: For poorly water-soluble (hydrophobic) drugs, formulating a delivery system can be challenging. Polymers and hydrogels incorporating TMHA could create hydrophobic domains within a larger matrix, serving as reservoirs for these drugs.[10][12] This could enable sustained release profiles and protect the drug from premature degradation. The flexibility imparted by TMHA could also be beneficial in creating soft, conformable drug delivery patches or implants.

Section 5: Safety and Handling

As with all acrylate monomers, proper safety precautions are essential.

-

Hazards: this compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335). It is also toxic to aquatic life with long-lasting effects (H411).[2]

-

Handling: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a cool, dark, well-ventilated area, away from heat, sources of ignition, and strong oxidizing agents. The container should be tightly sealed. The presence of an inhibitor is critical for preventing spontaneous polymerization during storage.

Conclusion

This compound is a specialty monomer that offers a unique combination of properties—flexibility, hydrophobicity, and low shrinkage—directly attributable to its branched isononyl side chain. While well-established in the coatings and adhesives industries, its potential in more advanced fields, including biomedical materials and drug delivery, is an exciting area for future research. A fundamental understanding of its synthesis, polymerization behavior, and structure-property relationships, as outlined in this guide, is the first step toward unlocking its full potential in developing next-generation materials.

References

- RadTech International North America. (2012). Control of Free-Radical Reactivity in Photopolymerization of Acrylates.

- Fors, B. P., et al. (2014). Controlled Radical Polymerization of Acrylates Regulated by Visible Light. eScholarship, University of California.

- Li, J. (2005). Synthesis process of (methyl) cyclohexyl acrylate. SciSpace.

- Wen, M., et al. (n.d.). Kinetic Study of Free-Radical Polymerization of Multifunctional Acrylates and Methacrylates. Imaging.org.

- Mespouille, L., et al. (n.d.). Free Radical Polymers with Tunable and Selective Bio- and Chemical Degradability. PMC.

- Restrepo, A. F., et al. (2017). Modeling of the Free Radical Copolymerization Kinetics of n-Butyl Acrylate, Methyl Methacrylate and 2-Ethylhexyl Acrylate Using PREDICI®. MDPI.

- Google Patents. (2014). CN104151159A - Synthetic method of 3,3,5-trimethyl-cyclohexanol acrylate.

- Grishin, D. F., & Grishin, I. D. (2023). Controlled Polymerization. MDPI.

- Barner-Kowollik, C. (2009). Acrylate free radical polymerization: from mechanism to polymer design. Semantic Scholar.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- Vilar, G., et al. (2017). Polymeric Hydrogels as Technology Platform for Drug Delivery Applications. MDPI.

- Google Patents. (2005). CN1706801A - A kind of synthetic method of (meth) cyclohexyl acrylate.

- Anghel, A., et al. (2021). Polymeric Coatings for Drug Delivery by Medical Devices. Savvy Science Publisher.

- Todkar, S. R., et al. (2025). Hydrogels Platforms Addressing the Multiple Applications in Medicinal and Drug Delivery: A Critical Review. Journal of Drug Delivery and Therapeutics.

- Bashir, S., et al. (2024). Nanotechnology at Work: Hydrogel Drug Delivery Architectures. ACS Omega.

- Chemistry For Everyone. (2025). What Is The Acrylate Polymerization Process?. YouTube.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound | C12H22O2 | CID 4391003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. CN104151159A - Synthetic method of 3,3,5-trimethyl-cyclohexanol acrylate - Google Patents [patents.google.com]

- 5. CN1706801A - A kind of synthetic method of (meth) cyclohexyl acrylate - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. escholarship.org [escholarship.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. savvysciencepublisher.com [savvysciencepublisher.com]

- 11. jddtonline.info [jddtonline.info]

- 12. radtech.org [radtech.org]

Introduction: The Strategic Value of Branched Acrylate Monomers

An In-Depth Technical Guide to 3,5,5-Trimethylhexyl Acrylate for Advanced Research Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

In the landscape of polymer science, particularly within the specialized domains of drug delivery and advanced materials, monomer selection is a critical determinant of final polymer properties. This compound (TMHA), identified by its CAS number 45125-03-9, emerges as a monomer of significant interest.[1][2][3] Its highly branched, bulky alkyl chain distinguishes it from common linear acrylates, imparting unique and desirable characteristics to the polymers it forms.

This guide provides a comprehensive technical overview of this compound, moving beyond basic data to offer insights into its synthesis, purification, polymerization behavior, and potential applications, with a particular focus on its relevance to the development of novel therapeutic systems.

Core Molecular and Physical Properties

A foundational understanding of a monomer's intrinsic properties is essential for its effective application. The defining feature of TMHA is its C9 branched alkyl group, which introduces significant steric hindrance and hydrophobicity. These characteristics are directly responsible for the enhanced flexibility, toughness, and water resistance observed in polymers incorporating this monomer.[4]

Key Physicochemical Data

The quantitative properties of this compound are summarized below. This data is crucial for reaction setup, polymer property prediction, and safety considerations.

| Property | Value | Source(s) |

| CAS Number | 45125-03-9 | [1][2][3] |

| Molecular Formula | C₁₂H₂₂O₂ | [1][5] |

| Molecular Weight | 198.30 g/mol | [1][5] |

| Appearance | Liquid | [6] |

| Density | 0.875 g/mL at 25 °C | [2][6] |

| Boiling Point | 55 °C at 0.4 mmHg | [6] |

| Melting Point | -34 °C | [6][7] |

| Refractive Index (n₂₀/D) | 1.437 | [2][6] |

| Flash Point | 89 °C (192.2 °F) - closed cup | [6][8] |

| SMILES | CC(CCOC(=O)C=C)CC(C)(C)C | [3][6] |

| InChI Key | FIXKCCRANLATRP-UHFFFAOYSA-N | [6] |

Synthesis and Purification Protocols

The synthesis of high-purity this compound is most commonly achieved through direct esterification of 3,5,5-trimethylhexanol with acrylic acid. For applications in drug development and biomedical research, achieving high purity is paramount to ensure reproducibility and eliminate potential toxicity from residual reactants or byproducts.[2]

Diagram: Synthesis via Direct Esterification

Caption: Direct esterification pathway for TMHA synthesis.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for acrylate esterification.[9][10][11]

-

Reactor Setup: Equip a 1 L round-bottom flask with a magnetic stirrer, a Dean-Stark trap fitted with a reflux condenser, a nitrogen inlet, and a thermometer.

-

Charging Reactants: To the flask, add 3,5,5-trimethylhexanol (1.0 mol), acrylic acid (1.2 mol, slight excess), p-toluenesulfonic acid (p-TsOH, 0.02 mol) as the catalyst, and toluene (250 mL) as the water-carrying solvent. Add a polymerization inhibitor such as hydroquinone monomethyl ether (MEHQ, ~200 ppm).[6]

-

Reaction: Purge the system with nitrogen. Heat the mixture to reflux (approx. 110-120°C). Water produced during the reaction will be collected in the Dean-Stark trap. Continue the reaction until the theoretical amount of water (1.0 mol) is collected, typically over 4-8 hours.

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate (NaHCO₃) solution (2 x 150 mL) to neutralize the p-TsOH catalyst and remove excess acrylic acid.[2]

-

Further Washing: Wash the organic layer with deionized water (2 x 150 mL) and then with brine (1 x 150 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the toluene solvent under reduced pressure using a rotary evaporator. Ensure the water bath temperature does not exceed 40°C to prevent polymerization.

-

Final Product: The resulting crude oil is technical grade this compound.

Protocol: High-Purity Purification by Column Chromatography

For applications demanding the highest purity, the technical grade product can be further purified.

-

Stationary Phase: Prepare a silica gel slurry in a non-polar eluent (e.g., hexane). Pack a glass chromatography column with the slurry.

-

Loading: Dissolve the crude TMHA in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 2-5% ethyl acetate). The polarity of the eluent is kept low as TMHA is highly non-polar.

-

Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator (again, at low temperature) to yield the purified this compound. Add a fresh inhibitor for storage.[2]

Polymerization Behavior and Control

This compound readily undergoes free-radical polymerization, a process involving initiation, propagation, and termination steps.[12] Its bulky side group can influence polymerization kinetics, potentially reducing the propagation rate constant compared to smaller, linear acrylates due to steric hindrance.

Diagram: Free-Radical Polymerization Workflow

Caption: Key stages of free-radical polymerization.

The true power of TMHA is realized in copolymerization , where it is combined with other monomers to precisely tailor the properties of the resulting polymer.[13] For example, copolymerizing hydrophobic TMHA with a hydrophilic monomer like acrylic acid or a polyethylene glycol (PEG) acrylate can produce amphiphilic block or random copolymers. Such structures are foundational to the self-assembly of nano-carriers for drug delivery.[8]

The composition of the final copolymer is governed by the reactivity ratios of the comonomers. While specific ratios for TMHA are not readily published, the values for similar acrylate/methacrylate systems illustrate the principle.

| Monomer 1 (M1) | Monomer 2 (M2) | r₁ (M1 reacts with M1•) | r₂ (M2 reacts with M2•) | Tendency | Source |

| Methyl Acrylate | Acrylonitrile | 0.96 | 1.29 | Random/Ideal | [14] |

| Methyl Methacrylate | Styrene | ~0.46 | ~0.52 | Alternating | [15] |

| Butyl Acrylate | Methyl Methacrylate | ~0.43 | ~2.04 | Blocky (MMA) | [16] |

Note: Reactivity ratios are highly dependent on reaction conditions (solvent, temperature).

Applications in Drug Development

The unique properties of TMHA make it a compelling building block for polymers in the pharmaceutical and biomedical fields. Its significant hydrophobicity and steric bulk are not drawbacks but strategic advantages.

Carriers for Hydrophobic Drugs

A major challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs). Polymers containing hydrophobic domains can form nanoparticles or micelles in aqueous environments, creating a "hydrophobic core" that can encapsulate and solubilize these drugs.[5][7][17]

The incorporation of TMHA into a copolymer, for instance with a hydrophilic PEG-based monomer, would create an amphiphilic block copolymer. This polymer can self-assemble into core-shell micellar structures, where the poly(TMHA) segments form the hydrophobic core to carry the drug, and the PEG segments form the hydrophilic corona, ensuring stability in circulation.[8]

Modulating Mechanical Properties of Medical Devices and Formulations

The bulky 3,5,5-trimethylhexyl group disrupts efficient polymer chain packing. This leads to a lower glass transition temperature (Tg) and increased flexibility in the resulting polymer.[4] This property is valuable for:

-

Transdermal Patches: Creating pressure-sensitive adhesives with appropriate tack and flexibility for skin contact.

-

Soft Polymer Implants: Tuning the mechanical properties of implantable devices to better match surrounding tissues.

-

Coatings: Used in coatings for medical devices to enhance durability and provide a hydrophobic, biocompatible surface.[18]

Safety and Handling

As with all acrylate monomers, proper handling of this compound is essential.

-

Hazards: It is classified as a skin and eye irritant and may cause respiratory irritation.[19] It is also considered toxic to aquatic life with long-lasting effects.[19]

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Storage: Store in a cool, dark, dry place away from heat and direct sunlight, which can trigger polymerization.[2] The monomer is typically supplied with an inhibitor (e.g., MEHQ), which requires the presence of oxygen to be effective. Do not store under an inert atmosphere for long periods unless the inhibitor has been removed for immediate use.

Conclusion

This compound is more than just another monomer; it is a specialized tool for polymer chemists and drug development scientists. Its distinct branched structure provides a direct route to polymers with enhanced hydrophobicity, flexibility, and durability. By understanding its synthesis, purification, and polymerization characteristics, researchers can strategically incorporate TMHA into copolymers to create advanced materials, from high-performance coatings to sophisticated nano-carriers for targeted drug delivery. The principles and protocols outlined in this guide serve as a foundational resource for harnessing the full potential of this versatile molecule.

References

- High-Purity Monomer Supplier.

- Carnegie Mellon University, Matyjaszewski Polymer Group.

- Salar, V., et al. (2020). Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling.

- Kumar, L., & Verma, S. (2021). Significance of Hydrophobic Polymer in Novel Drug Delivery System. Research Journal of Pharmacy and Technology. [Link]

- Rajabalinia, N., Salarhosseini, F., & Hutchinson, R. A. (2024). Acrylate–methacrylate radical copolymerization kinetics of sparingly water-soluble monomers in polar and nonpolar solvents. Polymer Chemistry. [Link]

- PubChem.

- Kumar, L., & Verma, S. (2022). Significance of Hydrophobic Polymer in Novel Drug Delivery System. ProQuest. [Link]

- Atyabi, F., et al. (2009). Novel Carriers for Oral Delivery of Hydrophobic Drugs. Ingenta Connect. [Link]

- Gantrade Corporation.

- ResearchGate. Acrylic star block copolymers as hydrophobic drug carriers. [Link]

- Defense Technical Information Center. Review of Preparation and Properties of Polymers from Copolymerization of Aprotic Acrylic Monomers with Protic Acrylic Monomers. [Link]

- ResearchGate.

- Easmer.

- ResearchGate.

- SciSpace. Synthesis process of (methyl)

- RadTech.

- Google Patents.

- Google Patents. US20070287841A1 - Transesterification process for production of (meth)

- Organic Chemistry Portal.

- Google Patents.

- PubChem.

- Google Patents. US3875212A - Process for continuously synthesizing acrylic acid esters.

- Synthesis and Applications of Polyacrylate based Water White Clear Polymeric Material Fortified with Carbon Nanotubes for Durabl. [Link]

- ResearchGate. Esterification of Acrylic Acid with Different Alcohols Catalyzed by Zirconia Supported Tungstophosphoric Acid. [Link]

- MDPI.

- DTU Research Database.

- IJRAR.

- Google Patents. CN1706801A - A kind of synthetic method of (meth)

- Chemra.

- Google Patents.

- MDPI. Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs for Efficient Biodiesel Production. [Link]

- Semantic Scholar.

- YouTube. Introduction to Polymers - Lecture 6.

Sources

- 1. Controlled Radical Polymerization of Acrylates Regulated by Visible Light [escholarship.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. US2618652A - Process for the purification of acrylate and methacrylate esters - Google Patents [patents.google.com]

- 4. Cross-linked acrylic hydrogel for the controlled delivery of hydrophobic drugs in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rjptonline.org [rjptonline.org]

- 6. Synthesis of Branched Poly ( butyl acrylate ) with Controlled Molecular Weight and Distribution Using Semi-Continuous Emulsion Polymerization Methodology | Semantic Scholar [semanticscholar.org]

- 7. Significance of Hydrophobic Polymer in Novel Drug Delivery System - ProQuest [proquest.com]

- 8. researchgate.net [researchgate.net]

- 9. CN1706801A - A kind of synthetic method of (meth) cyclohexyl acrylate - Google Patents [patents.google.com]

- 10. Esterification [chemra.com]

- 11. US6838515B2 - Process for the preparation of esters of (meth)acrylic acid - Google Patents [patents.google.com]

- 12. m.youtube.com [m.youtube.com]

- 13. gantrade.com [gantrade.com]

- 14. researchgate.net [researchgate.net]

- 15. apps.dtic.mil [apps.dtic.mil]

- 16. mdpi.com [mdpi.com]

- 17. Novel Carriers for Oral Delivery of Hydrophobic Drugs: Ingenta Connect [ingentaconnect.com]

- 18. High-performance Acrylic Monomer: 3,3,5-Trimethylcyclohexyl Acrylate (TMCHA)-EASTOMAT_A Reliable Supplier of Specialty Chemicals [eastomat.com]

- 19. This compound | C12H22O2 | CID 4391003 - PubChem [pubchem.ncbi.nlm.nih.gov]

3,5,5-Trimethylhexyl acrylate molecular weight and formula

An In-Depth Technical Guide to the Molecular Properties of 3,5,5-Trimethylhexyl Acrylate

Abstract

This technical guide provides a comprehensive analysis of the fundamental molecular characteristics of this compound (TMHA), a monomer of significant interest in polymer science. Designed for researchers, scientists, and professionals in drug development and material science, this document elucidates the compound's molecular formula, precise molecular weight, and structural configuration. Through a detailed examination of its chemical identity, this guide serves as an authoritative reference for the accurate application and study of TMHA in experimental and industrial settings.

Introduction and Core Identification

This compound (TMHA) is a branched-chain acrylic ester that serves as a crucial building block in the synthesis of various polymers. Its unique structure, featuring a bulky trimethylhexyl group, imparts specific properties such as hydrophobicity, thermal stability, and controlled reactivity to the resulting polymeric materials. Understanding its precise molecular weight and formula is a prerequisite for any quantitative scientific endeavor, from stoichiometric calculations in polymerization reactions to characterization in analytical chemistry. This guide establishes the foundational chemical data for TMHA, ensuring a basis of accuracy for advanced research and development.

Fundamental Molecular and Physical Data

The essential properties of this compound are summarized below. These values are derived from established chemical databases and provide the primary identifiers for this compound.[1][2]

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₂O₂ | [3][1][2] |

| Molecular Weight | 198.30 g/mol | [3][1][2] |

| CAS Number | 45125-03-9 | |

| Linear Formula | H₂C=CHCO₂CH₂CH₂(CH₃)CH₂C(CH₃)₃ | [4] |

| Synonyms | 3,5,5-Trimethylhexyl 2-propenoate, TMHA | |

| Density | 0.875 g/mL at 25 °C | [4] |

| Boiling Point | 55 °C at 0.4 mmHg | [4] |

| Melting Point | -34 °C | [4] |

| InChI Key | FIXKCCRANLATRP-UHFFFAOYSA-N | [4] |

The molecular formula, C₁₂H₂₂O₂, dictates the elemental composition: 12 carbon atoms, 22 hydrogen atoms, and 2 oxygen atoms. The molecular weight of 198.30 g/mol is the summation of the atomic weights of these constituent atoms, a critical parameter for converting between mass and moles in experimental protocols.

Structural Elucidation and Visualization

The chemical structure of a molecule is directly linked to its properties and reactivity. The linear formula, H₂C=CHCO₂CH₂CH₂(CH₃)CH₂C(CH₃)₃, describes a molecule containing a terminal vinyl group (H₂C=CH-), which is characteristic of acrylates and is the site of polymerization.[4] This is connected via an ester linkage (-COO-) to a branched nine-carbon alkyl chain, specifically a 3,5,5-trimethylhexyl group. The presence of this bulky, non-polar side chain is a key determinant of the physical and chemical behavior of polymers derived from this monomer.

To provide a clear visual representation of this structure, the following diagram illustrates the connectivity of the atoms in this compound.

Caption: 2D molecular structure of this compound.

Conclusion

The precise molecular weight (198.30 g/mol ) and molecular formula (C₁₂H₂₂O₂) of this compound are fundamental constants for its use in scientific research and industrial applications.[3][1][2] The compound's distinct structure, characterized by an acrylate functional group and a branched trimethylhexyl chain, dictates its utility in polymer synthesis. This guide provides the core, verifiable data necessary for professionals requiring a high degree of accuracy in their work.

References

- PubChem.

Sources

3,5,5-Trimethylhexyl acrylate spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 3,5,5-Trimethylhexyl Acrylate

Prepared by a Senior Application Scientist, this guide provides a detailed analysis of the spectroscopic data for this compound (TMHA), a monomer used in the synthesis of various polymers. This document is intended for researchers, scientists, and professionals in drug development and material science who utilize spectroscopic techniques for molecular characterization.

Introduction to this compound

This compound (CAS 45125-03-9) is an acrylic monomer with a branched alkyl chain.[1] Its structure imparts specific properties to polymers, such as influencing the glass transition temperature and mechanical characteristics of the final material.[2][3] The molecular formula of this compound is C₁₂H₂₂O₂, with a molecular weight of 198.30 g/mol .[1][4] The IUPAC name for this compound is 3,5,5-trimethylhexyl prop-2-enoate.[4]

The effective synthesis and quality control of polymers derived from this compound rely on the accurate characterization of the monomer. This guide details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, providing a framework for its identification and purity assessment.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The ¹H NMR spectrum of this compound is expected to show distinct signals for the vinyl protons of the acrylate group and the aliphatic protons of the branched hexyl chain.

Predicted ¹H NMR Chemical Shifts

The following table summarizes the predicted chemical shifts (δ) for the protons of this compound in a deuterated chloroform (CDCl₃) solvent. These predictions are based on the analysis of the constituent parts of the molecule: the acrylate group and the 3,5,5-trimethylhexyl alcohol moiety.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Vinyl Protons | |||

| H-a (trans to C=O) | ~6.4 | Doublet of Doublets | 1H |

| H-b (cis to C=O) | ~6.1 | Doublet of Doublets | 1H |

| H-c (geminal) | ~5.8 | Doublet of Doublets | 1H |

| Alkyl Protons | |||

| -O-CH ₂- | ~4.1 | Triplet | 2H |

| -CH ₂- at C4 | ~1.5 | Multiplet | 2H |

| -CH - at C3 | ~1.7 | Multiplet | 1H |

| -CH ₃ at C3 | ~0.9 | Doublet | 3H |

| -CH ₂- at C2 | ~1.2 | Multiplet | 2H |

| -C(CH ₃)₃ at C5 | ~0.9 | Singlet | 9H |

Interpretation of the ¹H NMR Spectrum

The vinyl protons (H-a, H-b, and H-c) are expected to appear in the downfield region of the spectrum (5.8-6.4 ppm) due to the deshielding effect of the adjacent carbonyl group and the double bond.[5] The protons on the carbon adjacent to the ester oxygen (-O-CH₂-) are also shifted downfield to around 4.1 ppm. The remaining aliphatic protons of the trimethylhexyl group will appear in the upfield region (0.9-1.7 ppm). The large singlet at approximately 0.9 ppm corresponds to the nine equivalent protons of the tert-butyl group.

Caption: Molecular structure of this compound with key protons labeled.

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: -2 to 12 ppm

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the spectrum using the residual solvent peak of CDCl₃ at 7.26 ppm.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the spectrum.

Predicted ¹³C NMR Chemical Shifts

The following table presents the predicted chemical shifts for the carbon atoms of this compound.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Acrylate Group | |

| C =O | ~166 |

| =C H- | ~130 |

| =C H₂ | ~128 |

| Alkyl Group | |

| -O-C H₂- | ~63 |

| -C H₂- at C4 | ~38 |

| -C H- at C3 | ~30 |

| -C H₃ at C3 | ~20 |

| -C H₂- at C2 | ~50 |

| -C (CH₃)₃ at C5 | ~31 |

| -C(C H₃)₃ at C5 | ~30 |

Interpretation of the ¹³C NMR Spectrum

The carbonyl carbon of the ester group is expected to be the most downfield signal, appearing around 166 ppm. The sp² hybridized carbons of the vinyl group will be in the 128-130 ppm range. The carbon attached to the ester oxygen (-O-CH₂-) will be found around 63 ppm. The remaining aliphatic carbons will appear in the upfield region of the spectrum (20-50 ppm).

Caption: Carbon framework of this compound.

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Dissolve 20-50 mg of this compound in approximately 0.7 mL of CDCl₃.

-

Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 1024-4096 (or more, depending on concentration)

-

Relaxation delay: 2 seconds

-

Pulse program: Proton-decoupled

-

Spectral width: 0 to 200 ppm

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Characteristic IR Absorption Bands

The IR spectrum of this compound will be dominated by the characteristic absorptions of the ester and alkene functional groups.[6]

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| C=O (Ester) | Stretch | ~1725 |

| C=C (Alkene) | Stretch | ~1635 |

| C-O (Ester) | Stretch | ~1180 |

| C-H (sp²) | Stretch | ~3080 |

| C-H (sp³) | Stretch | 2850-2960 |

| =C-H | Bending | ~985 and ~810 |

Interpretation of the IR Spectrum

The most prominent peak in the IR spectrum will be the strong C=O stretching vibration of the ester group at around 1725 cm⁻¹. The presence of the vinyl group will be confirmed by the C=C stretching absorption at approximately 1635 cm⁻¹ and the C-H stretching of the sp² carbons just above 3000 cm⁻¹. The strong C-O stretching of the ester will be visible around 1180 cm⁻¹. The aliphatic C-H stretching of the trimethylhexyl group will appear as a series of sharp peaks in the 2850-2960 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: A neat liquid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. A thin film of the liquid is placed over the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Resolution: 4 cm⁻¹

-

Spectral range: 4000-600 cm⁻¹

-

-

Processing: A background spectrum is first collected and then subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

Predicted Mass-to-Charge Ratios

The predicted mass-to-charge ratios (m/z) for common adducts of this compound in high-resolution mass spectrometry are listed below.[7]

| Adduct | Predicted m/z |

| [M+H]⁺ | 199.16927 |

| [M+Na]⁺ | 221.15121 |

| [M-H]⁻ | 197.15471 |

Expected Fragmentation Patterns

In electron ionization (EI) mass spectrometry, this compound is expected to undergo fragmentation. Common fragmentation pathways for acrylate esters include the loss of the alkoxy group and rearrangements. A prominent fragmentation pathway would be the cleavage of the C-O bond of the ester, leading to the formation of the 3,5,5-trimethylhexyl carbocation and the acrylate radical. Further fragmentation of the alkyl chain is also expected.

Sources

An In-Depth Technical Guide to the Synthesis of 3,5,5-Trimethylhexyl Acrylate

Introduction: The Significance of 3,5,5-Trimethylhexyl Acrylate in Advanced Material Science

This compound (TMHA) is a specialty monomer that has garnered significant interest in the field of polymer chemistry. Its unique branched alkyl structure imparts a range of desirable properties to polymers, including enhanced flexibility, improved toughness, and reduced shrinkage during polymerization. These characteristics make it a valuable component in the formulation of advanced coatings, adhesives, and electronic materials.[1] For researchers and professionals in drug development, understanding the synthesis of such monomers is crucial for creating novel polymers for drug delivery systems and medical devices. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a focus on the underlying chemical principles and practical experimental considerations.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of the target molecule is fundamental to developing effective synthesis and purification protocols.

| Property | Value |

| Molecular Formula | C12H22O2 |

| Molecular Weight | 198.30 g/mol |

| CAS Number | 45125-03-9 |

| Appearance | Liquid |

| Boiling Point | 55 °C at 0.4 mmHg[2] |

| Melting Point | -34 °C[2] |

| Density | 0.875 g/mL at 25 °C[2] |

| Refractive Index | n20/D 1.437[2] |

| Inhibitor | Typically contains 20-120 ppm MEHQ (monomethyl ether hydroquinone)[2] |

Core Synthesis Pathways: A Comparative Analysis

The industrial and laboratory-scale synthesis of this compound is primarily achieved through two well-established chemical reactions: direct esterification and transesterification . The choice between these pathways often depends on factors such as the availability and cost of starting materials, desired purity of the final product, and the scale of the reaction.

Pathway 1: Direct Esterification of 3,5,5-Trimethylhexanol with Acrylic Acid

Direct esterification is a robust and widely employed method for the synthesis of acrylate esters. This reaction involves the acid-catalyzed condensation of a carboxylic acid (acrylic acid) with an alcohol (3,5,5-trimethylhexanol) to yield the corresponding ester and water.

Reaction Mechanism

The Fischer esterification mechanism, which is fundamental to this process, proceeds via a series of protonation and nucleophilic acyl substitution steps.

Caption: Acid-catalyzed direct esterification mechanism.

Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of structurally similar branched-chain acrylates.[3][4]

Materials:

-

3,5,5-trimethylhexanol

-

Acrylic acid

-

p-Toluenesulfonic acid (catalyst)

-

Hydroquinone or MEHQ (polymerization inhibitor)

-

Toluene or cyclohexane (azeotropic solvent)

-

Sodium bicarbonate solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

Equipment:

-

Three-necked round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

To a three-necked round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a condenser, add 3,5,5-trimethylhexanol, acrylic acid (in a slight molar excess, e.g., 1.1 to 1.5 equivalents), the azeotropic solvent (e.g., toluene), and a polymerization inhibitor (e.g., hydroquinone).

-

Begin stirring and heat the mixture to reflux.

-

Once a steady reflux is established, add the acid catalyst (e.g., p-toluenesulfonic acid, typically 0.5-2.0% of the total reactant weight).[3]

-

Continue refluxing and monitor the reaction progress by collecting the water in the Dean-Stark trap. The reaction is considered complete when the theoretical amount of water has been collected.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with a 5% sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Key Reaction Parameters and Optimization

| Parameter | Recommended Range | Rationale |

| Molar Ratio (Acid:Alcohol) | 1.1:1 to 1.5:1 | A slight excess of acrylic acid can help drive the reaction to completion. |

| Catalyst Loading (p-TSA) | 0.5 - 2.0 wt% | Balances reaction rate with the need to minimize side reactions and simplify purification.[3] |

| Reaction Temperature | 90 - 120 °C | Sufficient to maintain reflux and facilitate azeotropic water removal without promoting polymerization. |

| Polymerization Inhibitor | 20-120 ppm | Essential to prevent the polymerization of acrylic acid and the product ester at elevated temperatures. |

Potential Side Reactions

-

Polymerization: Acrylic acid and its esters are prone to polymerization, especially at elevated temperatures. The inclusion of a polymerization inhibitor is crucial to mitigate this.

-

Ether Formation: At high temperatures and in the presence of a strong acid catalyst, the alcohol can undergo dehydration to form an ether.

-

Michael Addition: Acrylic acid can undergo Michael addition with the alcohol, although this is generally less favorable under esterification conditions.

Pathway 2: Transesterification

Transesterification is an alternative route to this compound that involves the reaction of an existing acrylate ester (typically a methyl or ethyl acrylate) with 3,5,5-trimethylhexanol in the presence of a catalyst. This method is particularly useful when the direct esterification is challenging or when starting from a readily available acrylate ester.

Reaction Mechanism

The transesterification mechanism is dependent on the type of catalyst used. With a basic catalyst, the reaction proceeds through a nucleophilic attack of the alkoxide on the carbonyl carbon of the ester.

Sources

- 1. pure.sruc.ac.uk [pure.sruc.ac.uk]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. CN104151159A - Synthetic method of 3,3,5-trimethyl-cyclohexanol acrylate - Google Patents [patents.google.com]

- 4. CN1706801A - A kind of synthetic method of (meth) cyclohexyl acrylate - Google Patents [patents.google.com]

3,5,5-Trimethylhexyl acrylate reactivity and stability

An In-depth Technical Guide to the Reactivity and Stability of 3,5,5-Trimethylhexyl Acrylate

Authored by: Gemini, Senior Application Scientist

Abstract

This compound (TMHA) is a branched, monofunctional acrylate monomer that offers unique performance characteristics in polymer synthesis. Its bulky, aliphatic side chain imparts valuable properties such as enhanced flexibility, hydrophobicity, and reduced shrinkage during polymerization compared to linear analogues.[1] This guide provides a comprehensive technical overview of the reactivity and stability of TMHA, intended for researchers, chemists, and formulation scientists. We will explore its fundamental physicochemical properties, delve into its polymerization behavior, detail critical stability and handling protocols, and provide actionable experimental procedures to ensure safe and effective use in a laboratory setting.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a monomer is paramount to its successful application. TMHA is a colorless liquid characterized by a branched nonyl ester group attached to the acrylate backbone. This structure is key to its performance advantages in resultant polymers.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 45125-03-9 | [2][3][4][5] |

| Molecular Formula | C₁₂H₂₂O₂ | [2][3][4] |

| Molecular Weight | 198.30 g/mol | [2][3][4] |

| IUPAC Name | 3,5,5-trimethylhexyl prop-2-enoate | [3] |

| Appearance | Liquid | |

| Density | 0.875 g/mL at 25 °C | [2] |

| Boiling Point | 55 °C at 0.4 mmHg | [2] |

| Melting Point | -34 °C | [2] |

| Refractive Index | n20/D 1.437 | [2] |

| Flash Point | 89 °C (192.2 °F) - closed cup | |

| Inhibitor | 20-120 ppm Monomethyl ether hydroquinone (MEHQ) | [2] |

Reactivity and Polymerization Behavior

The reactivity of TMHA is dominated by the acrylic double bond, which readily participates in free-radical polymerization. The bulky side chain sterically influences this process and defines the characteristics of the resulting polymers.

Free-Radical Polymerization

This is the most common method for polymerizing TMHA. The process involves three key stages: initiation, propagation, and termination.[6]

-

Initiation: A free-radical initiator (e.g., azobisisobutyronitrile - AIBN, or benzoyl peroxide - BPO) is thermally or photolytically decomposed to generate primary radicals. These radicals then attack the vinyl group of a TMHA monomer, creating an active monomeric radical.[6]

-

Propagation: The newly formed monomeric radical rapidly adds to subsequent TMHA molecules, propagating the polymer chain.[6] The bulky 3,5,5-trimethylhexyl group introduces significant steric hindrance, which disrupts polymer chain packing. This structural feature is directly responsible for several desirable polymer properties:

-

Enhanced Flexibility and Toughness: The steric bulk prevents the polymer chains from arranging into a dense, rigid structure, leading to materials with improved durability.[1]

-

Reduced Volumetric Shrinkage: Compared to smaller, linear acrylates, the significant volume occupied by the TMHA side chain results in lower overall shrinkage during the transition from monomer to polymer, ensuring better dimensional stability in applications like coatings and adhesives.[1]

-

Increased Hydrophobicity: The nonpolar alkyl side chain imparts water-repellent properties to the polymer surface, enhancing resistance to environmental degradation.[1]

-

-

Termination: The growth of polymer chains is halted, typically through the combination of two growing radical chains or by disproportionation.[6]

Caption: General mechanism of free-radical polymerization.

Copolymerization

TMHA is frequently copolymerized with other monomers to tailor the final properties of the material. For instance, copolymerizing with hard monomers like methyl methacrylate (MMA) or soft monomers like n-butyl acrylate (BA) allows for precise control over the glass transition temperature (Tg), adhesion, and mechanical strength of the resulting polymer.[7] The specific reactivity ratios between TMHA and other comonomers will dictate the final polymer composition and sequence distribution.[8]

Other Potential Reactions

While polymerization is its primary reaction, the electron-deficient double bond of the acrylate group can also participate in other C-C bond-forming reactions, such as the Baylis-Hillman reaction or Michael additions, under specific catalytic conditions.

Stability, Storage, and Handling

The high reactivity of acrylates necessitates stringent protocols for storage and handling to prevent premature, uncontrolled polymerization, which is a significant safety hazard.

The Critical Role of Inhibitors

Commercial grades of TMHA are stabilized with an inhibitor, typically 20-120 ppm of monomethyl ether hydroquinone (MEHQ).[2] Inhibitors are essential for preventing spontaneous polymerization initiated by heat, light, or contaminants during transport and storage.[9][10]

Mechanism of Inhibition: MEHQ functions by scavenging and deactivating free radicals that may form spontaneously. It reacts with initiating or propagating radicals to form stable, non-reactive species that are unable to continue the polymerization chain reaction.[9] This inhibitory action is dependent on the presence of dissolved oxygen. Therefore, storing under an inert atmosphere like nitrogen is not recommended as it can render the inhibitor ineffective.

Caption: Action of MEHQ inhibitor on a reactive radical.

Protocol for Safe Storage and Handling

Adherence to a strict protocol is non-negotiable for ensuring laboratory safety and maintaining monomer integrity.

-

Step 1: Receiving and Inspection: Upon receipt, inspect the container for any signs of damage, swelling, or heat. A swollen container may indicate pressurization due to unintended polymerization and should be handled with extreme caution.[11]

-

Step 2: Storage Location: Store the container in a cool, dark, and well-ventilated area, away from direct sunlight and other heat sources.[12] Recommended storage temperatures are typically between 2-8°C to minimize thermal initiation.[5]

-

Step 3: Incompatible Materials: Store separately from oxidizing agents, reducing agents, acids, and bases, as these can initiate hazardous polymerization.[12]

-

Step 4: Handling Environment: Always handle TMHA in a well-ventilated chemical fume hood.[12] Use explosion-proof equipment and ground all containers and transfer lines to prevent the buildup of static electricity, which can be an ignition source.[11][13]

-

Step 5: Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[12][14][15]

-

Step 6: Dispensing: Use non-sparking tools for opening and closing containers.[13] Keep the container tightly closed when not in use.[12]

-

Step 7: Waste Disposal: Dispose of unused monomer and contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[12] Do not pour down the drain, as TMHA is toxic to aquatic life.[3][14]

Caption: Safe handling workflow for this compound.

Thermal and Hydrolytic Stability

-

Thermal Stability: While stable at recommended storage temperatures, TMHA can undergo hazardous, exothermic polymerization if exposed to excessive heat.[11] The flash point is 89 °C, indicating that it is a combustible liquid. Thermal degradation of polyacrylates typically begins at temperatures well above 160-200°C, often involving chain scission and side-chain reactions that release olefins.[16][17][18]

-

Hydrolytic Stability: As an ester, TMHA can be susceptible to hydrolysis to form 3,5,5-trimethylhexanol and poly(acrylic acid) under strong acidic or basic conditions, particularly at elevated temperatures. Under neutral pH and ambient conditions, it has good stability.

Safety Profile and Hazard Classification

TMHA is classified as a hazardous substance. Understanding its GHS classification is crucial for conducting a proper risk assessment.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Code | Statement | Source(s) |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [3] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [3] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [3] |

| Hazardous to the Aquatic Environment (Long-term) | H411 | Toxic to aquatic life with long lasting effects | [3] |

Key precautionary statements (P-statements) include P261 (Avoid breathing vapours), P273 (Avoid release to the environment), P280 (Wear protective gloves/eye protection), and P302+P352 (IF ON SKIN: Wash with plenty of soap and water).[3]

Validated Experimental Protocols

The following protocols provide field-proven methodologies for common laboratory procedures involving TMHA.

Protocol 1: Removal of Inhibitor for Kinetic Studies

Causality: For controlled polymerizations or kinetic analyses where the inhibitor would interfere with the reaction rate, it must be removed immediately before use. This protocol uses a basic alumina column to selectively adsorb the phenolic MEHQ inhibitor.

Methodology:

-

Prepare the Column: Pack a small glass chromatography column with activated basic alumina. The amount should be approximately 10-15 times the weight of the monomer to be purified.

-

Equilibrate: Pre-wet the column with a small amount of an appropriate solvent (e.g., hexane) and allow it to drain. This step is optional but can prevent thermal shock.

-

Load Monomer: Carefully add the required volume of TMHA to the top of the column.

-

Elute: Allow the monomer to pass through the alumina bed via gravity. Collect the purified, inhibitor-free monomer in a clean, dry flask.

-

Immediate Use: The purified TMHA is now highly reactive and susceptible to spontaneous polymerization. It must be used immediately. Do not attempt to store inhibitor-free monomer.

-

Validation: The absence of inhibitor can be confirmed by techniques such as cyclic voltammetry or by proceeding directly with a polymerization reaction and observing the expected induction period has been eliminated.

Protocol 2: Representative Lab-Scale Free-Radical Solution Polymerization

Causality: This protocol describes a standard method to synthesize poly(this compound) in solution. Toluene is used as the solvent to control viscosity and aid in heat dissipation from the exothermic polymerization reaction. AIBN is chosen as a common thermal initiator with a predictable decomposition rate at 60-70°C.

Methodology:

-

Inhibitor Removal: Purify the required amount of TMHA using the procedure described in Protocol 1.

-

Reactor Setup: Equip a three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, a thermometer, and a nitrogen inlet.

-

Charge Reagents: To the flask, add the purified TMHA (e.g., 10 g, 50.4 mmol), toluene (e.g., 20 mL), and the initiator, AIBN (e.g., 0.083 g, 0.5 mmol, for a 100:1 monomer-to-initiator ratio).

-

Inert Atmosphere: Purge the system with nitrogen for 15-20 minutes to remove dissolved oxygen, which can interfere with the polymerization.

-

Reaction: Immerse the flask in a preheated oil bath at 60°C.[7] Maintain a slow nitrogen blanket throughout the reaction.

-

Monitoring: Allow the reaction to proceed for the desired time (e.g., 4-24 hours). The progress can be monitored by observing the increase in viscosity or by taking small aliquots for analysis (e.g., gravimetry or NMR to determine monomer conversion).

-

Termination and Precipitation: Cool the reaction to room temperature. Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as cold methanol, while stirring vigorously.

-

Isolation: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

References

- PubChem.

- Refined Polymers. This compound CAS 45125-03-9: High-Purity Monomer Supplier. [Link]

- CORE.

- Mimaki.

- PubMed Central (PMC). Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites. [Link]

- Elevate.

- ResearchGate. Figure 1.

- PubMed Central (PMC).

- Materials Science -- Poland.

- MDPI.

- ResearchGate.

- ResearchGate.

- ResearchGate. (PDF)

- YouTube. Introduction to Polymers - Lecture 6.

- Arkivoc. Intramolecular Baylis-Hillman reaction: synthesis of heterocyclic molecules. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound | C12H22O2 | CID 4391003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 45125-03-9|this compound|BLD Pharm [bldpharm.com]

- 6. youtube.com [youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chempoint.com [chempoint.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. elevatecommercialbp.com [elevatecommercialbp.com]

- 14. leap.epa.ie [leap.epa.ie]

- 15. chemicalbook.com [chemicalbook.com]

- 16. materialsscience.pwr.wroc.pl [materialsscience.pwr.wroc.pl]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Navigating the Labyrinth: A Senior Application Scientist's Guide to the Health and Safety of 3,5,5-Trimethylhexyl Acrylate in the Laboratory

For the modern researcher, chemist, and drug development professional, the introduction of novel chemical entities into the laboratory workflow is a constant. Among these, acrylate esters, such as 3,5,5-trimethylhexyl acrylate, are prized for their versatility in polymer synthesis. However, their utility is matched by a need for rigorous safety protocols. This guide provides an in-depth technical overview of the health and safety considerations for this compound, moving beyond mere procedural lists to explain the causality behind each safety recommendation. Our aim is to empower laboratory personnel with the knowledge to not only follow protocols but to understand and anticipate potential hazards, thereby fostering a culture of proactive safety.

Understanding the Molecule: Physicochemical Properties and Inherent Reactivity

This compound (CAS No. 45125-03-9) is an ester of acrylic acid.[1] Its molecular structure, characterized by the acrylate group, is the primary driver of both its utility in polymerization and its health hazards. The unreacted monomer is a colorless liquid.[2]

| Property | Value | Source |

| Molecular Formula | C12H22O2 | [3] |

| Molecular Weight | 198.30 g/mol | [3] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 55 °C at 0.4 mmHg | [1] |

| Melting Point | -34 °C | [1] |

| Density | 0.875 g/mL at 25 °C | [1] |

| Flash Point | 89 °C (192.2 °F) - closed cup | [1] |

| Refractive Index | n20/D 1.437 | [1] |

The most significant chemical property of this compound from a safety perspective is its propensity for polymerization. The acrylate group's double bond is susceptible to free-radical polymerization, a reaction that can be initiated by heat, light, or contact with incompatible materials such as oxidizing agents.[4] This polymerization is an exothermic process, meaning it releases heat. In a closed container, this can lead to a dangerous build-up of pressure and a potential explosion.[5] For this reason, commercial preparations of this compound are typically stabilized with an inhibitor, such as monomethyl ether of hydroquinone (MEHQ).[1] It is crucial to understand that the effectiveness of these inhibitors is dependent on the presence of dissolved oxygen.[5] Therefore, storing this monomer under an inert atmosphere (e.g., nitrogen or argon) will render the inhibitor ineffective and can lead to spontaneous, hazardous polymerization.

Hazard Identification and Risk Assessment: A Multi-faceted Approach

This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

-

Skin Irritation (Category 2): Causes skin irritation.[3]

-

Serious Eye Irritation (Category 2): Causes serious eye irritation.[3]

-

Skin Sensitization (Category 1): May cause an allergic skin reaction.[4]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[3]

-

Hazardous to the Aquatic Environment, Long-Term Hazard (Category 2): Toxic to aquatic life with long lasting effects.[3]

The signal word for this chemical is "Warning".[1]

The Mechanism of Acrylate-Induced Skin Irritation and Sensitization

The irritant and sensitizing properties of acrylates are a direct consequence of their chemical reactivity. As electrophilic molecules, acrylate monomers can readily react with nucleophilic groups in skin proteins and other biomolecules. This process, known as Michael addition, is a key mechanism of toxicity.

Initial contact may cause localized irritation, presenting as redness, itching, and inflammation.[4] However, the more insidious danger is allergic contact dermatitis (ACD), a delayed-type hypersensitivity reaction.[6] The acrylate monomer, acting as a hapten, penetrates the skin and conjugates with skin proteins to form an immunogenic complex. This complex is then recognized by antigen-presenting cells, leading to the activation of T-lymphocytes. Upon subsequent exposure, these memory T-cells trigger an inflammatory cascade, resulting in the characteristic lesions of ACD, which can include erythema, edema, vesicles, and papules.[7] It is critical to note that once an individual is sensitized to one acrylate, they may exhibit cross-reactivity to other acrylate or methacrylate compounds.[8]

Respiratory and Ocular Hazards

Inhalation of this compound vapors or aerosols can irritate the respiratory tract, leading to symptoms such as coughing, sore throat, and shortness of breath.[4] Direct contact with the eyes will cause serious irritation, characterized by redness, pain, and watering.[4]

Engineering and Administrative Controls: The First Lines of Defense

The cornerstone of safely handling this compound lies in a multi-layered approach to risk mitigation, prioritizing engineering and administrative controls over personal protective equipment (PPE).

Ventilation: A Non-Negotiable Requirement

All work with this compound must be conducted in a well-ventilated area.[4] A certified chemical fume hood is the preferred engineering control to minimize the inhalation of vapors.

Designated Areas and Standard Operating Procedures (SOPs)

Designate specific areas for the handling and storage of this compound. These areas should be clearly marked with appropriate hazard signage. Develop and strictly adhere to detailed SOPs for all procedures involving this chemical. These SOPs should be readily accessible to all laboratory personnel and should include:

-

A summary of the hazards.

-

Required PPE.

-

Step-by-step instructions for safe handling and use.

-

Emergency procedures for spills and exposures.

-

Waste disposal protocols.

Personal Protective Equipment (PPE): The Last Barrier of Protection

While engineering and administrative controls are paramount, the correct use of PPE is essential to prevent direct contact.

-

Hand Protection: Standard latex or vinyl gloves are not sufficient for handling acrylates, as monomers can penetrate these materials within minutes.[6] Nitrile gloves offer better protection, and double-gloving is recommended for extended operations.[6] Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contamination is suspected.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[4] When there is a risk of splashing, a face shield should be worn in addition to goggles.

-

Skin and Body Protection: A lab coat or chemical-resistant apron should be worn to protect against skin contact.[9] Ensure that clothing is buttoned and sleeves are rolled down.

Safe Handling, Storage, and Waste Disposal: A Lifecycle Approach

Prudent Practices for Handling

-

Avoid direct contact with skin, eyes, and clothing.[4]

-

Do not breathe vapors or mists.[4]

-

Use the smallest quantity of the chemical necessary for the experiment.

-

Wash hands thoroughly with soap and water after handling.[4]

-

Ensure that an eyewash station and safety shower are readily accessible.

Storage with an Understanding of Reactivity

-

Store in a cool, dark, and well-ventilated place, away from heat, open flames, and direct sunlight.[4]

-

Keep containers tightly closed when not in use.[4]

-

Store away from incompatible materials, particularly oxidizing agents and polymerization initiators.[4]

-

Crucially, do not store under an inert atmosphere, as the presence of oxygen is necessary for the inhibitor to function effectively.[5]

Responsible Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[10] Dispose of this waste in clearly labeled, sealed containers in accordance with all local, state, and federal regulations. Never pour acrylate waste down the drain.[5]

Emergency Procedures: Preparedness is Paramount

First Aid Measures

-

Inhalation: Remove the individual to fresh air. If they feel unwell, seek medical attention.[4]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical attention.[4]

-

Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[4]

-

Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell.[4]

Spill Response Protocol

The response to a spill will depend on its size and location.

For a Minor Spill (contained within a fume hood and easily managed by trained personnel):

-

Alert others in the immediate area.

-

Ensure you are wearing appropriate PPE (double nitrile gloves, safety goggles, lab coat).

-

Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[10]

-

Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[2]

-

Decontaminate the spill area with a suitable cleaning agent (e.g., soap and water), and wipe dry.

-

Dispose of all contaminated materials as hazardous waste.

For a Major Spill (outside of a fume hood, large volume, or if you are unsure how to proceed):

-

Evacuate the immediate area.

-

Alert your supervisor and the institution's environmental health and safety (EHS) office.

-

If the spill is flammable, eliminate all ignition sources.

-

Close the laboratory doors to contain the vapors.

-

Await the arrival of trained emergency responders.

Experimental Workflow and Safety Logic

The following diagram illustrates the logical flow of safety considerations when working with this compound.

Caption: Logical workflow for the safe laboratory use of this compound.

Conclusion: A Commitment to a Culture of Safety

This compound is a valuable monomer for researchers and scientists. However, its inherent reactivity and associated health hazards demand a comprehensive and well-understood safety protocol. By moving beyond simple rule-following to a deeper understanding of the "why" behind each safety measure, we can create a laboratory environment where innovation and safety are not mutually exclusive but are, in fact, mutually reinforcing. This guide serves as a foundational document to be adapted and integrated into your institution's specific safety programs, ensuring the well-being of all laboratory personnel.

References

- PubChem.this compound.

- American Chemical Society.Guide for Chemical Spill Response.[Link]

- DermNet NZ.

- Occupational Safety and Health Administration (OSHA).

- Lab Manager.8 Steps to Handling a Lab Chemical Spill.[Link]

- MDPI.

- Petrochemicals Europe.EBAM Safe Handling and Storage of Acrylic Esters.[Link]

- ResearchGate.

- University of California, Santa Barbara.

- Florida State University.Chemical Spills - Emergency Management.[Link]

- University of the Pacific.

- Centers for Disease Control and Prevention (CDC).Ethyl acrylate - NIOSH Pocket Guide to Chemical Hazards.[Link]

- ResearchGate.

- University of Oklahoma Health Sciences Center.Spill Control/Emergency Response.[Link]

- New Jersey Department of Health.Butyl acrylate - Hazardous Substance Fact Sheet.[Link]

- GV Health.Chemical Spills: How to safely contain & remove.[Link]

- Cosmetic Ingredient Review.Safety Assessment of Methacrylate Ester Monomers as Used in Cosmetics.[Link]

- PubMed.Sensitization to acrylates is a common adverse reaction to artificial fingernails.[Link]

- Campaign for Safe Cosmetics.

- Carnegie Mellon University Qatar.

- Reddit.

- PubMed.

- LookChem.

- PubMed.Occupational risks of (meth)acrylate compounds in embedding media for electron microscopy.[Link]

- Cheméo.

Sources

- 1. 3,5,5-三甲基己基丙烯酸酯 technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. This compound | C12H22O2 | CID 4391003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 6. dermnetnz.org [dermnetnz.org]

- 7. mdpi.com [mdpi.com]

- 8. Sensitization to acrylates is a common adverse reaction to artificial fingernails - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. depts.washington.edu [depts.washington.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 3,5,5-Trimethylhexyl Acrylate: Synthesis, Polymerization, and Applications